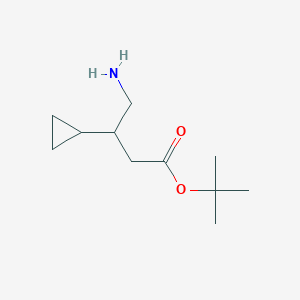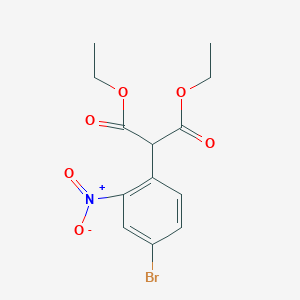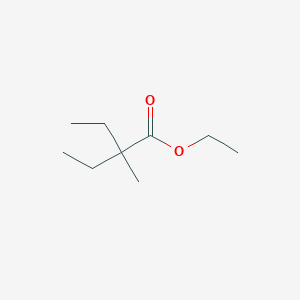
meso-1,4-Diamino-2,3-butanediol dihydrochloride
Vue d'ensemble
Description
Meso-1,4-Diamino-2,3-butanediol dihydrochloride is an organic compound with the empirical formula C4H12N2O2 · 2HCl . It has a molecular weight of 193.07 . This compound is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of meso-1,4-Diamino-2,3-butanediol dihydrochloride can be represented by the SMILES stringCl.Cl.NCC@HC@HCN . The InChI representation is InChI=1S/C4H12N2O2.2ClH/c5-1-3(7)4(8)2-6;;/h3-4,7-8H,1-2,5-6H2;2*1H/t3-,4+;; . Physical And Chemical Properties Analysis
Meso-1,4-Diamino-2,3-butanediol dihydrochloride forms crystals and has a melting point of approximately 288 °C (dec.) . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have explored new approaches to synthesize meso-1,4-Diamino-2,3-butanediol dihydrochloride and its derivatives. A study by Star et al. (1999) presents methods for synthesizing this compound and examining its structural, conformational, and stereoelectronic properties through experimental and computational means. Their findings indicate good agreement between experimental results and computational predictions, providing valuable insights into the properties and behavior of this compound (Star et al., 1999).
Application in Microbial Engineering
Qi et al. (2014) explored the genetic modification of Bacillus licheniformis for enhanced D-2,3-butanediol production. By knocking out the budC gene, the researchers were able to stop the production of meso-2,3-butanediol and enhance the production of the D-isomer. This study highlights the potential of genetic engineering in optimizing the production of specific chemical compounds (Qi et al., 2014).
Metabolic Engineering for Industrial Production
Qiu et al. (2016) focused on engineering Bacillus licheniformis for the production of the meso-2,3-butanediol isomer. By deleting specific genes and redirecting carbon flux, they were able to produce high titers of the meso-isomer with great purity. Their work demonstrates the potential of metabolic engineering in creating strains capable of producing specific chemical isomers efficiently (Qiu et al., 2016).
Chemical Modification of Cotton Cellulose
McKelvey et al. (1965) studied the use of dihalohydrin precursors of butadiene diepoxide, including meso-2,3-butanediol, for the chemical modification of cotton cellulose. This research highlights the potential application of meso-1,4-Diamino-2,3-butanediol dihydrochloride in textile processing, particularly in improving fabric properties (McKelvey et al., 1965).
Safety And Hazards
Propriétés
IUPAC Name |
(2S,3R)-1,4-diaminobutane-2,3-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-1-3(7)4(8)2-6;;/h3-4,7-8H,1-2,5-6H2;2*1H/t3-,4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPMJOBILZRZTB-NDXJVULZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CN)O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CN)O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584943 | |
| Record name | (2R,3S)-1,4-Diaminobutane-2,3-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-1,4-Diamino-2,3-butanediol dihydrochloride | |
CAS RN |
20182-71-2 | |
| Record name | (2R,3S)-1,4-Diaminobutane-2,3-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meso-1,4-Diamino-2,3-butanediol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)



